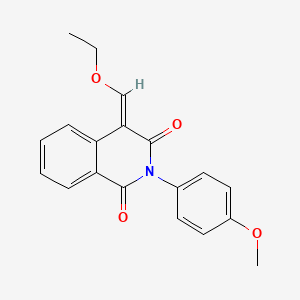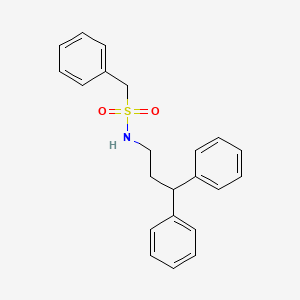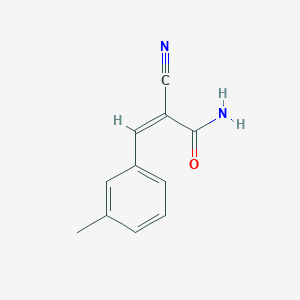![molecular formula C14H12Cl3NO2S B7459712 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide, also known as TCS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C14H12Cl3NO2S and a molecular weight of 380.69 g/mol. TCS is a potent inhibitor of carbonic anhydrase (CA) and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide exerts its inhibitory effect on carbonic anhydrase by binding to the active site of the enzyme, which prevents the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate ions, which can affect pH regulation and other physiological processes. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has also been shown to induce conformational changes in the enzyme, which can affect its stability and function.
Biochemical and physiological effects:
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of CA activity, the induction of oxidative stress, and the modulation of gene expression. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and inflammation, which can have implications for cancer therapy and other disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a potent inhibitor of carbonic anhydrase and has been widely used in scientific research. Its advantages include its high potency, specificity, and ease of use. However, 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has some limitations for lab experiments, including its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.
Direcciones Futuras
For research on 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide include the development of new inhibitors of carbonic anhydrase and the investigation of its role in the pathogenesis of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been widely used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. It has been shown to inhibit the activity of CA isoforms I, II, IV, and IX, which are involved in a range of physiological functions such as acid-base regulation, respiration, and tumor growth. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has also been used to investigate the role of CA in the pathogenesis of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c1-9-2-4-10(5-3-9)8-18-21(19,20)14-7-12(16)11(15)6-13(14)17/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHHQYWJTHDPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)


